3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
Description
3-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a pyrazole-derived compound featuring a propanoic acid chain linked to the 1-position of a 4-amino-substituted pyrazole ring. Its hydrochloride salt form enhances solubility and stability for pharmaceutical or synthetic applications. Key structural and chemical properties include:
Properties
IUPAC Name |
3-(4-aminopyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-3-8-9(4-5)2-1-6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVEKVIBXTIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-50-5 | |
| Record name | 1H-Pyrazole-1-propanoic acid, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine derivatives with β-ketoesters or 1,3-diketones . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The target compound and 2-(4-amino-1H-pyrazol-1-yl)propanoic acid HCl differ in the propanoic acid chain position (3 vs. 2), impacting conformational flexibility and intermolecular interactions .
- Substituent Complexity : Compound includes bulky nitrophenyl and phenyl groups, increasing hydrophobicity (logP) and steric hindrance compared to the simpler target compound.
2.2 Physicochemical Properties
Key Observations :
- The hydrochloride salt form of the target compound improves solubility over non-ionic analogs.
- Bulky aromatic substituents in drastically increase logP, reducing bioavailability.
Notes and Discrepancies
Molecular Formula Clarification : Evidence omits HCl in the formula, while confirms the hydrochloride form. The correct formula is C₆H₁₀ClN₃O₂.
Positional Isomerism: The 2- vs. 3-substitution in propanoic acid derivatives significantly alters bioactivity and synthesis pathways .
Biological Activity
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure
The compound features a pyrazole ring, which is known for its diverse biological activities. The basic structure can be represented as follows:
Antibacterial Activity
Recent studies have indicated that compounds with a pyrazole moiety exhibit significant antibacterial properties. For instance, research has shown that derivatives of pyrazole can inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Efficacy of Pyrazole Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrazole Derivatives | 0.025 - 0.512 | B. subtilis, K. pneumoniae |
The compound demonstrated a minimum inhibitory concentration (MIC) range that highlights its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, pyrazole derivatives have shown antifungal activity. A study evaluated various pyrazole compounds against fungi, revealing promising results.
Table 2: Antifungal Efficacy of Pyrazole Derivatives
| Compound Name | MIC (µg/mL) | Target Fungi |
|---|---|---|
| This compound | 16.69 - 78.23 | C. albicans |
| Other Pyrazole Derivatives | 32 - 512 | Fusarium oxysporum |
These findings suggest that the compound could be effective in treating fungal infections, particularly those caused by Candida albicans .
Antitumor Activity
The potential anticancer properties of pyrazole compounds have also been explored, with some studies indicating their role as inhibitors in tumor cell proliferation.
Case Study:
A recent study focused on the synthesis of pyrazole derivatives and their evaluation as PD-L1 inhibitors in cancer therapy. The results showed that certain compounds could disrupt the PD-1/PD-L1 interaction, a critical pathway in tumor immune evasion . This highlights the potential for this compound to be developed into an anticancer therapeutic agent.
The biological activities of pyrazole compounds are often attributed to their ability to interact with various biological targets:
- Antibacterial Mechanism: Pyrazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Antifungal Mechanism: They may inhibit ergosterol biosynthesis or disrupt fungal cell membranes.
- Antitumor Mechanism: By inhibiting PD-L1, these compounds can enhance T-cell responses against tumors, potentially leading to improved cancer treatment outcomes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
- The compound is typically synthesized via regioselective condensation or aza-Michael reactions using pyrazole precursors. For example, analogous pyrazole derivatives have been prepared by reacting methyl esters of protected amino acids with nitrophenyl-substituted pyrazoles under reflux, followed by deprotection and purification via recrystallization . Optimization can employ statistical Design of Experiments (DoE) to minimize by-products, focusing on variables like temperature, solvent polarity, and stoichiometric ratios .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regioselectivity and substituent positions in the pyrazole ring. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How should researchers handle hygroscopicity or stability issues during storage?
- The hydrochloride salt form improves stability, but the compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Periodic analysis via thermogravimetry (TGA) and differential scanning calorimetry (DSC) can monitor degradation, particularly for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can computational methods predict reaction pathways or regioselectivity in pyrazole functionalization?
- Quantum chemical calculations (e.g., density functional theory) model transition states to predict regioselectivity in pyrazole substitutions. The ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) for aza-Michael additions . Machine learning models trained on PubChem data can further accelerate reaction design .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Discrepancies may arise from assay-specific factors (e.g., pH, solubility). Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For example, if a study reports conflicting IC₅₀ values, control experiments should standardize buffer systems and validate compound solubility via dynamic light scattering (DLS). Replicate studies under identical conditions are critical .
Q. How are degradation products or impurities characterized during long-term stability studies?
- Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS/MS identifies degradation products. Impurities like dehydrohalogenated by-products or oxidized pyrazole rings can be quantified against reference standards (e.g., USP/PhEur guidelines) . Solid-state NMR and powder X-ray diffraction (PXRD) assess crystallinity changes impacting bioavailability .
Q. What methodologies enable kinetic studies of acid-catalyzed degradation in aqueous solutions?
- Use pH-stat titration to monitor hydrolysis rates under varying pH (1–7). Pseudo-first-order kinetics models extract rate constants, while Arrhenius plots (studying temperature dependence from 25–60°C) predict shelf life. Isotopic labeling (e.g., deuterated solvents) can trace protonation sites influencing degradation pathways .
Methodological Resources
- Synthetic Protocols : Ref provides regioselective aza-Michael reaction steps.
- DoE Frameworks : Ref details fractional factorial designs for reaction optimization.
- Computational Tools : Ref introduces ICReDD’s quantum chemistry-integrated workflow.
- Stability Testing : Ref outlines impurity profiling using LC-MS/MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
